4-bromo-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]benzamide
Overview
Description
Synthesis Analysis
The synthesis of thiadiazole and benzamide derivatives typically involves novel methodologies that offer efficient routes to these compounds. A noteworthy approach is the microwave-assisted facile synthesis, providing a solvent-free and rapid method to obtain a series of derivatives under microwave irradiation. These methods highlight the evolving techniques in synthesizing compounds with thiadiazole and benzamide moieties, which are crucial for exploring their potential biological activities and applications in various fields (Tiwari et al., 2017).
Molecular Structure Analysis
The molecular structure of thiadiazole and benzamide derivatives is confirmed using various spectroscopic techniques, including IR, NMR, and mass spectrometry. These analyses ensure the accurate identification of the synthesized compounds, providing a foundation for further investigation into their chemical properties and biological activities. The structural confirmation is essential for understanding the compound's interactions at the molecular level, which is critical for their potential applications (Pavlova et al., 2022).
Chemical Reactions and Properties
Thiadiazole and benzamide derivatives engage in various chemical reactions, contributing to their wide range of biological activities. These compounds are synthesized through reactions that involve bromination, nitration, and other electrophilic substitution reactions, enabling the introduction of functional groups that can significantly alter their chemical properties and biological activities (Chmovzh et al., 2022).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are influenced by the presence of the thiadiazole and benzamide groups. These properties are critical for determining the compounds' suitability for various applications, including pharmaceuticals, where solubility and stability are crucial considerations (Alekhina et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of thiadiazole and benzamide derivatives, are central to their biological activities and potential applications. Studies show that these compounds exhibit significant biological activities, including anticancer properties, highlighting their importance in medicinal chemistry and pharmaceutical research (Tiwari et al., 2017).
Mechanism of Action
Mode of Action
It’s known that the compound has the ability to inhibit certain luxr-type receptors, such as the putative luxr-type receptor inAcinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR .
Biochemical Pathways
Given its inhibitory action on LuxR-type receptors, it’s plausible that the compound interferes with quorum sensing pathways, which are crucial for bacterial communication and coordination .
Result of Action
Its inhibitory effects on luxr-type receptors suggest it may disrupt bacterial communication and coordination, potentially leading to a decrease in bacterial virulence .
properties
IUPAC Name |
4-bromo-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2S/c14-9-5-3-8(4-6-9)11(18)15-13-17-16-12(20-13)10-2-1-7-19-10/h3-6,10H,1-2,7H2,(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUZCSWZCCKNHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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